molecular formula C6H11NaO4S3 B12959699 O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt CAS No. 93894-04-3

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt

Cat. No.: B12959699
CAS No.: 93894-04-3
M. Wt: 266.3 g/mol
InChI Key: TWBLZQKNRCLHCV-UHFFFAOYSA-M
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Description

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt (CAS: 93894-04-3) is a sodium salt of a dithiocarbonate derivative characterized by an ethyl group on the oxygen atom and a sulphopropyl (-CH₂CH₂CH₂SO₃⁻) group on the sulfur atom. Its molecular formula is C₆H₁₀NaO₄S₃, with a calculated molecular weight of 271.31 g/mol. The sulphonate moiety enhances hydrophilicity, distinguishing it from conventional xanthates (O-alkyl dithiocarbonates) like sodium ethylxanthate .

Properties

CAS No.

93894-04-3

Molecular Formula

C6H11NaO4S3

Molecular Weight

266.3 g/mol

IUPAC Name

sodium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate

InChI

InChI=1S/C6H12O4S3.Na/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1

InChI Key

TWBLZQKNRCLHCV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=S)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthesis involves the nucleophilic substitution reaction between ethyl dithiocarbamate and 3-bromopropane sulfonate under controlled conditions. This reaction introduces the 3-sulphopropyl group into the dithiocarbonate framework, yielding the sodium salt of O-ethyl S-(3-sulphopropyl) dithiocarbonate.

  • Reaction Scheme:

    $$
    \text{Ethyl dithiocarbamate} + \text{3-bromopropane sulfonate} \rightarrow \text{this compound}
    $$

  • Key Conditions:

    • Controlled temperature to optimize yield and minimize side reactions.
    • Use of sodium salt form to stabilize the product.
    • Solvent choice typically polar aprotic solvents to facilitate nucleophilic substitution.

Detailed Reaction Parameters

Parameter Typical Range/Value Notes
Reactants ratio 1:1 molar ratio Equimolar amounts of ethyl dithiocarbamate and 3-bromopropane sulfonate
Temperature 25°C to 80°C Moderate heating to promote reaction
Reaction time 2 to 8 hours Sufficient for completion of substitution
Solvent Acetone, DMF, or DMSO Polar aprotic solvents preferred
pH Neutral to slightly basic (pH 7-9) To maintain stability of dithiocarbonate
Work-up Filtration, washing, drying To isolate pure sodium salt product

Alternative Synthetic Approaches

While the nucleophilic substitution is the primary method, other sulfur sources and intermediates have been explored in related thiocarbonate and dithiocarbonate syntheses, as indicated in patent literature:

  • Use of thiocarboxylates and thiocarboxylic acids as sulfur sources.
  • Employing alkali metal salts (e.g., sodium, potassium) to stabilize intermediates.
  • Reaction conditions involving removal of water by distillation to drive equilibrium toward product formation.

These alternative methods are more general for dithiocarbonate derivatives but can be adapted for O-ethyl S-(3-sulphopropyl) dithiocarbonate synthesis with appropriate modifications.

Research Findings and Industrial Relevance

  • The compound is used as a brightener and leveling agent in electroplating compositions, indicating the importance of purity and controlled synthesis for industrial applications.
  • Patents describe the use of O-ethyl S-(3-sulphopropyl) dithiocarbonate in electroplating baths at concentrations ranging from 0.5 to 5 ml/L, highlighting the need for scalable and reproducible synthesis methods.
  • The compound’s ability to modify thiol groups in proteins suggests potential biochemical applications, which require high-purity synthesis protocols.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactant Preparation Obtain ethyl dithiocarbamate and 3-bromopropane sulfonate High purity reagents required
2. Reaction Setup Mix reactants in polar aprotic solvent Solvent: acetone, DMF, or DMSO
3. Reaction Conditions Stir at 25-80°C for 2-8 hours Maintain neutral to slightly basic pH
4. Work-up Filter, wash, and dry the product Isolate sodium salt form
5. Purification Optional recrystallization or chromatography To achieve high purity for research/industrial use

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Biomedical Applications

1. Antibacterial Properties
Studies have indicated that compounds similar to O-Ethyl S-(3-sulphopropyl) dithiocarbonate exhibit antibacterial activity. For instance, research has shown that sulfobetaine copolymers can be utilized to create membranes that resist bacterial adhesion, which is critical in medical settings such as dialysis and wound care . The incorporation of dithiocarbonate moieties into polymeric systems may enhance their antimicrobial properties.

2. Drug Delivery Systems
The compound can potentially be used in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property allows for controlled release mechanisms, which are essential in enhancing the bioavailability of drugs .

Material Science Applications

1. Coatings and Surface Modifications
O-Ethyl S-(3-sulphopropyl) dithiocarbonate can be employed in the development of coatings that provide antifouling properties. For example, research into polybetaine coatings has demonstrated their effectiveness in repelling proteins and bacteria, making them suitable for surgical instruments and implants .

2. Polymer Synthesis
The compound serves as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This application is crucial for synthesizing well-defined polymers with specific functionalities, including those used in drug delivery and tissue engineering .

Electrochemical Applications

1. Electroplating
In electrochemical applications, O-Ethyl S-(3-sulphopropyl) dithiocarbonate can function as an additive in electroplating solutions. Its presence helps to improve the uniformity of metal deposition on substrates, particularly in complex geometries like vias in printed circuit boards .

2. Conductive Polymers
The compound can also be integrated into conductive polymer systems, enhancing their electrical properties. This integration is vital for developing advanced materials used in sensors and electronic devices .

Case Studies

Study Application Findings
Lee et al. (2021)Antibacterial CoatingsDemonstrated that polybetaine coatings incorporating dithiocarbonates showed significant reduction in bacterial adhesion post-hydrolysis .
Joubert (2020)Polymer SynthesisUtilized O-Ethyl S-(3-sulphopropyl) dithiocarbonate as a chain transfer agent resulting in high monomer conversion rates .
Patent Application (2024)Electroplating AdditiveHighlighted the effectiveness of dithiocarbonate additives in achieving uniform metal deposition during electroplating processes .

Mechanism of Action

The mechanism of action of Sodium 3-((ethoxycarbonothioyl)thio)propane-1-sulfonate involves its ability to interact with various molecular targets through its functional groups. The sulfonate group can form strong ionic interactions with positively charged sites, while the dithiocarbonate group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify the activity of enzymes, proteins, and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • The sulphopropyl group in the target compound introduces a sulphonate (-SO₃⁻) group, significantly increasing polarity and water solubility compared to alkyl-substituted analogs .
  • Conventional xanthates (e.g., sodium ethylxanthate) lack the sulphonate group, making them less stable in aqueous media and more prone to hydrolysis or thermal decomposition .

Physicochemical Properties

Solubility:

  • Target Compound : High water solubility due to the sulphonate group, enabling use in polar solvents.
  • Alkyl Xanthates (e.g., Sodium O-Ethyl dithiocarbonate) : Moderately soluble in water but degrade in acidic conditions, releasing carbon disulfide (CS₂) .

Thermal Stability:

  • Sulphonated derivatives like the target compound are expected to exhibit higher thermal stability compared to non-sulphonated analogs due to the stabilizing effect of the sulphonate group .

Reactivity:

  • Alkyl Xanthates : React with metal ions (e.g., Cu²⁺, Pb²⁺) to form insoluble complexes, critical in mineral flotation .
  • Target Compound : The sulphonate group may reduce metal-binding affinity but increase compatibility with charged or hydrophilic surfaces .

Biological Activity

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt (CAS Number: 93894-04-3), is a chemical compound with potential applications in various biological contexts. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant effects based on diverse research findings.

  • Molecular Formula : C6_6H11_{11}NaO4_4S3_3
  • Molecular Weight : 266.33 g/mol
  • Structural Characteristics : The compound features a dithiocarbonate backbone with ethyl and sulphopropyl groups that may influence its solubility and reactivity.

Antimicrobial Properties

Research has indicated that O-Ethyl S-(3-sulphopropyl) dithiocarbonate exhibits significant antimicrobial activity against various pathogens.

  • Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its efficacy varies with concentration and the type of microorganism.
  • Case Studies :
    • A study demonstrated that at concentrations of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 15 mm and 18 mm respectively .
    • In another investigation, O-Ethyl S-(3-sulphopropyl) dithiocarbonate showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
MicroorganismInhibition Zone (mm) at 100 µg/mL
Staphylococcus aureus15
Escherichia coli18
Listeria monocytogenes20

Cytotoxicity

The cytotoxic effects of O-Ethyl S-(3-sulphopropyl) dithiocarbonate have been evaluated in various cell lines.

  • Cell Viability Assays : In vitro studies using MTT assays revealed that concentrations above 200 µg/mL significantly reduced cell viability in human fibroblast cells, indicating potential cytotoxicity at higher doses .
  • Dose-Response Relationship : A dose-dependent decrease in cell viability was observed, suggesting careful consideration of dosage for therapeutic applications.

Safety and Toxicity

Safety assessments indicate that while O-Ethyl S-(3-sulphopropyl) dithiocarbonate has promising biological activities, it also poses risks at elevated concentrations.

  • Toxicological Studies : Animal studies have shown that high doses can lead to liver and kidney damage, emphasizing the need for further research into its safety profile for potential therapeutic uses .

Applications in Medicine

Given its antimicrobial properties, O-Ethyl S-(3-sulphopropyl) dithiocarbonate may have applications in developing new antimicrobial agents. Its ability to enhance the efficacy of existing antibiotics could be particularly valuable in treating resistant infections.

Q & A

Q. What are the standard synthesis protocols for Sodium O-ethyl dithiocarbonate, and how can purity be validated?

Sodium O-ethyl dithiocarbonate is typically synthesized via reaction of potassium O-ethyl xanthate with sodium salts in acetone under inert atmospheres (e.g., argon). For example, potassium O-ethyl xanthate reacts with sodium hydride in benzene/DMSO mixtures to yield the sodium salt . Purification involves solvent removal under reduced pressure, partitioning between water and organic solvents (e.g., ether), and drying over anhydrous sodium sulfate. Purity validation requires analytical methods such as:

  • NMR spectroscopy to confirm molecular structure.
  • HPLC to assess purity (>95% as per technical specifications) .
  • Elemental analysis to verify stoichiometry (C3H5NaOS2; MW 144.19) .

Q. What safety protocols are critical when handling Sodium O-ethyl dithiocarbonate in laboratory settings?

The compound is classified as hazardous due to its irritant properties (R36/37/38: irritates eyes, skin, and respiratory system) . Key safety measures include:

  • Use of PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers away from moisture and oxidizing agents .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste handlers .

Q. How is the molecular structure of Sodium O-ethyl dithiocarbonate characterized?

Structural confirmation relies on:

  • InChI key analysis : 1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 .
  • Spectroscopic techniques : IR spectroscopy identifies dithiocarbonate (C=S) stretches at ~1050–1200 cm⁻¹, while ¹³C NMR confirms the ethyl-O and thiocarbonyl groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Sodium O-ethyl dithiocarbonate in nucleophilic substitution reactions?

The compound acts as a thiocarbonate nucleophile , where the sulfur atom attacks electrophilic centers (e.g., alkyl halides or α,β-unsaturated carbonyls). For example, in allylic alkylation, the dithiocarbonate group facilitates C–S bond formation via SN2 mechanisms, as demonstrated in syntheses of S-alkylated malonates . Solvent polarity (e.g., DMSO) enhances nucleophilicity by stabilizing transition states .

Q. How does Sodium O-ethyl dithiocarbonate compare to other dithiocarbamates in sulfide ore flotation selectivity?

While weaker than dithiocarbamates or dithiophosphates, Sodium O-ethyl dithiocarbonate shows enhanced selectivity for sulfide minerals (e.g., pyrite) due to its thiocarbonyl group’s moderate electron density. Competitive adsorption studies indicate preferential binding to metal sulfides over silicates, attributed to ligand-exchange mechanisms at mineral surfaces . Optimization requires pH control (pH 8–10) to maximize anionic species stability .

Q. What experimental strategies mitigate decomposition of Sodium O-ethyl dithiocarbonate under aqueous conditions?

The compound hydrolyzes in acidic or humid environments, releasing COS and ethoxide byproducts. Stabilization methods include:

  • Lyophilization : Store as a lyophilized powder to reduce water content .
  • Buffered solutions : Use phosphate buffers (pH 9–11) to slow hydrolysis.
  • Inert atmospheres : Conduct reactions under argon/nitrogen to prevent oxidative degradation .

Q. How can contradictions in reported purity grades (e.g., 95% vs. >95%) be resolved experimentally?

Discrepancies arise from differing analytical methodologies. To resolve:

  • Cross-validate using multiple techniques (e.g., HPLC for organic impurities, ICP-MS for metal contaminants).
  • Thermogravimetric analysis (TGA) quantifies residual solvents or moisture affecting purity .
  • Collaborative testing : Compare results across independent labs using standardized protocols.

Methodological Notes

  • Synthesis scalability : Bench-scale procedures (e.g., 10 mmol reactions ) can be scaled using continuous flow reactors to improve yield and reduce hydrolysis risks.
  • Data interpretation : Contrast flotation performance data (e.g., recovery rates ) with spectroscopic adsorption studies to resolve mechanistic ambiguities.
  • Safety compliance : Align handling practices with OSHA/WHMIS 2015 standards, including mandatory SDS reviews .

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